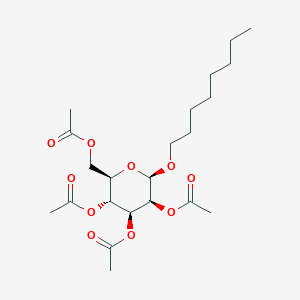

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a chemical compound that has been widely used in scientific research. It is a non-ionic detergent that is commonly used to solubilize membrane proteins. This compound has a unique structure that allows it to interact with hydrophobic regions of proteins, making it an effective tool for studying membrane proteins.

Applications De Recherche Scientifique

Application 1: Preparation of Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

Scientific Field

Chemistry

Summary of Application

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses . These compounds have a variety of biological activities and are associated with the presence of phenolic glycosides .

Methods of Application

The key features of the synthetic scheme are the formation of the β-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose .

Results

The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Application 2: Assay of N-acetylglucosaminyltransferase-I Activity

Scientific Field

Biochemistry

Summary of Application

Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, which can be synthesized from Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside, is used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

Methods of Application

The synthesis involves the formation of the β-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose .

Results

The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with a KM of 585 µm .

Application 3: Preparation of Hybrid Liposomes

Scientific Field

Biophysics and Nanomedicine

Summary of Application

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside can be used to prepare hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Methods of Application

The biophysical properties of these hybrid membranes are investigated using differential scanning calorimetry, dynamic light scattering, and scanning electron microscopy .

Results

Lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage. Furthermore, electronic microscopy revealed the presence of well-defined liposomes .

Application 4: Solubilization of Membrane Proteins

Summary of Application

Octyl β-D-thioglucopyranoside, which can be synthesized from Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside, is a mild nonionic detergent that is used for cell lysis or to solubilize membrane proteins without denaturing them .

Methods of Application

This compound is particularly useful in order to crystallize membrane proteins or to reconstitute them into lipid bilayers .

Results

It has a critical micelle concentration of 9 mM, and the presence of the thioether linkage makes it resistant to degradation by beta-glucosidase enzymes .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLREVZONTJLS-LXHROKJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)